Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-
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Overview
Description
Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- typically involves the reaction of 2-chloropyridine with 5-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Cyclization: It can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: Similar structure but lacks the chlorine substitution.
3-Chloro-2-(3-methyl-5-(trifluoromethyl)pyrazol-1-yl)pyridine: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8ClN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3,(H,12,13) |
InChI Key |
RIGNRJYWBAKGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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